Provitamine C

Vue d'ensemble

Description

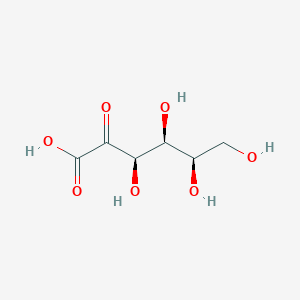

Provitamin C is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group

Applications De Recherche Scientifique

Dermatological Applications

1.1 Antioxidant Properties

Vitamin C is recognized for its potent antioxidant properties, which help mitigate oxidative stress in the skin. This capability is crucial in dermatology for preventing photoaging and other skin damage caused by ultraviolet radiation. A study highlighted that topical vitamin C can effectively treat and prevent changes associated with photoaging, including fine lines and pigmentation issues .

1.2 Treatment of Hyperpigmentation

Research indicates that vitamin C is effective in treating hyperpigmentation disorders such as melasma. A meta-analysis involving seven studies found significant skin lightening effects with long-term use of vitamin C, especially when combined with laser treatments . The efficacy was assessed through clinical evaluations and biopsies, which showed smoother skin texture and reduced pigmentation.

1.3 Skin Lightening Effects

A Bayesian meta-analysis of 31 clinical trials demonstrated that vitamin C significantly reduces ultraviolet-induced pigmentation in a dose-dependent manner. The analysis included over 700 volunteers and found that higher concentrations (10%) were particularly effective compared to lower doses (2%-7%) . The findings suggest that vitamin C acts more as an antidarkening agent rather than a depigmenting agent.

Nutritional Applications

2.1 Disease Prevention

Vitamin C has been linked to a reduced risk of various diseases, including cancer and cardiovascular diseases. A comprehensive review indicated that high intake levels of vitamin C correlate with lower incidences of cancers affecting the esophagus, oral cavity, stomach, pancreas, cervix, and more . This suggests its role as a potential chemopreventive agent.

2.2 Immune Function Enhancement

As an essential nutrient, vitamin C plays a vital role in enhancing immune function. It is involved in the synthesis of collagen, which is crucial for maintaining healthy skin and connective tissues. Regular consumption of vitamin C-rich foods can improve overall health outcomes and enhance the body's ability to fight infections.

Formulation Innovations

3.1 Stability Challenges

Despite its benefits, vitamin C is known for its instability when exposed to air and light, which limits its effectiveness in topical formulations. Research is ongoing to develop stable derivatives and innovative delivery systems such as nanoparticles and microemulsions to enhance its penetration into the dermis . These advancements aim to improve the efficacy of vitamin C in skincare products.

3.2 Combination Therapies

Studies have also explored the synergistic effects of combining vitamin C with other antioxidants like vitamin E in topical formulations. This combination has shown promise in enhancing photoprotection and improving overall skin health by creating a dermal reservoir of antioxidants .

Data Summary Table

Case Studies

Case Study 1: Efficacy in Melasma Treatment

A clinical trial involving 139 volunteers assessed the effectiveness of topical vitamin C in treating melasma. The results indicated significant lightening of hyperpigmented areas after consistent use over several weeks, demonstrating its potential for long-term skin improvement .

Case Study 2: Photoprotection Enhancement

Another study evaluated the use of a multilayered emulsion containing both vitamin C and E on skin subjected to UV exposure. Participants showed improved skin hydration and reduced erythema compared to control groups, highlighting the protective benefits of combined antioxidant therapies .

Mécanisme D'action

Target of Action

Provitamin C, also known as (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, xylo-2-Hexulosonic acid, or d-sorbosonic acid, primarily targets cells throughout the body due to its essential role as a potent antioxidant . It is crucial for the synthesis of collagen, a protein that provides structure and strength to various body tissues .

Mode of Action

Provitamin C interacts with its targets by donating electrons, which neutralizes free radicals and other reactive oxygen species within cells . This prevents oxidative stress, which can damage cells and contribute to aging and diseases like cancer . Additionally, provitamin C acts as a cofactor in several enzymatic reactions, such as the conversion of the neurotransmitter dopamine to norepinephrine .

Biochemical Pathways

Provitamin C is involved in numerous biochemical pathways. It plays a crucial role in the synthesis of collagen, a key component of connective tissues . It also contributes to the regulation of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Its antioxidant property is associated with the reduction of cancer incidences .

Pharmacokinetics

The pharmacokinetics of provitamin C is complex. Regulated primarily by a family of saturable sodium-dependent vitamin C transporters (SVCTs), the absorption and elimination of provitamin C are highly dose-dependent . The tissue-specific expression levels and subtypes of these SVCTs result in a compartmentalized distribution pattern with a diverse range of organ concentrations of provitamin C at homeostasis .

Result of Action

The action of provitamin C results in several molecular and cellular effects. Its antioxidant properties help protect cells from damage by neutralizing harmful free radicals and reducing oxidative stress . This can help prevent a variety of health conditions, including heart disease and cancer . Furthermore, provitamin C contributes to the maintenance of the vascular system and plays a role in the reduction of atherogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of provitamin C. For instance, exposure to light, heat, and air can degrade provitamin C, reducing its effectiveness . Additionally, certain lifestyle factors, such as diet and smoking, can affect the body’s ability to absorb and utilize provitamin C . Therefore, it’s important to store provitamin C properly and maintain a healthy lifestyle to ensure its maximum effectiveness.

Analyse Biochimique

Biochemical Properties

Provitamin C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor for several enzymes, enhancing their activity . The nature of these interactions is often covalent, where Provitamin C binds to these biomolecules, altering their structure and function .

Cellular Effects

Provitamin C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Provitamin C contributes to collagen synthesis, wound healing processes, bone formation facilitation, immune system enhancement, and iron absorption promotion .

Molecular Mechanism

The mechanism of action of Provitamin C is multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Provitamin C can act as both a pro-oxidant and an antioxidant, emphasizing its broad impact on health and well-being .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Provitamin C change over time. It has been observed that Provitamin C shows stability, but also undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Provitamin C vary with different dosages in animal models . Some studies have observed threshold effects, where certain effects only occur above a specific dosage . High doses of Provitamin C can also lead to toxic or adverse effects .

Metabolic Pathways

Provitamin C is involved in several metabolic pathways. It interacts with various enzymes and cofactors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

Provitamin C is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Provitamin C can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Provitamin C typically involves multi-step organic reactions. One common method includes the oxidation of a precursor compound, such as a hexose derivative, under controlled conditions. The reaction often requires specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through metabolic pathways, which are then extracted and purified using various chemical and physical methods.

Analyse Des Réactions Chimiques

Types of Reactions

Provitamin C undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylate: Shares similar hydroxyl group arrangement but differs in the ring structure.

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid hydrate: Similar in hydroxyl and ketone groups but differs in hydration state.

Uniqueness

Provitamin C is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

Provitamin C, commonly recognized as ascorbic acid or vitamin C, plays a crucial role in various biological processes within the human body. This article delves into the biological activity of provitamin C, highlighting its immunomodulatory effects, antioxidant properties, and potential role in disease prevention, particularly in cancer and metabolic disorders.

Overview of Provitamin C

Provitamin C is essential for numerous physiological functions, including collagen synthesis, neurotransmitter production, and the regulation of gene expression. It exists in two forms: ascorbic acid (the active form) and dehydroascorbic acid (DHA), which can be converted back to ascorbic acid within cells. The transport of vitamin C into cells occurs via glucose transporters (GLUT) and sodium-dependent vitamin C transporters (SVCT) .

Biological Functions

1. Antioxidant Activity

Provitamin C acts as a potent antioxidant that neutralizes free radicals, thereby protecting cells from oxidative stress. This function is critical in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

2. Immunomodulatory Effects

Research indicates that provitamin C enhances immune function by promoting the proliferation and differentiation of leukocytes. It has been shown to accumulate significantly within immune cells, where it modulates inflammatory responses by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α .

3. Regulation of Gene Expression

As a cofactor for various enzymes, provitamin C influences epigenetic mechanisms that regulate gene expression. It plays a vital role in DNA demethylation processes through its interaction with ten-eleven translocation (TET) enzymes, which are crucial for embryonic development and cancer treatment strategies .

Case Study 1: Vitamin C and Cancer Prevention

A meta-analysis involving multiple studies demonstrated that higher dietary intakes of vitamin C are associated with a reduced risk of breast cancer among premenopausal women . The findings suggest that adequate vitamin C consumption may play a protective role against certain cancers by mitigating oxidative stress.

Case Study 2: Vitamin C in Diabetes Management

Another study highlighted the relationship between vitamin C intake and the risk of type 2 diabetes (T2D). Higher dietary levels were linked to a significantly lower risk of developing T2D, indicating its potential role in metabolic health .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Antioxidant | Neutralizes free radicals | Reduces oxidative stress; prevents chronic diseases |

| Immunomodulatory | Enhances leukocyte function | Improves immune response; reduces inflammation |

| Gene Regulation | Cofactor for TET enzymes | Influences DNA demethylation; cancer treatment potential |

| Lipid Metabolism | Neutralizes toxic byproducts from fat metabolism | Protects against genetic damage; inflammation |

Propriétés

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.